molecular formula C11H14N2O B7836343 2-(tert-Butyl)benzo[d]oxazol-6-amine

2-(tert-Butyl)benzo[d]oxazol-6-amine

Cat. No.: B7836343
M. Wt: 190.24 g/mol
InChI Key: VMMMPJQSGONHLP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)benzo[d]oxazol-6-amine (CAS 1152527-60-0) is a chemical compound with the molecular formula C 11 H 14 N 2 O and a molecular weight of 190.24 g/mol . It is a derivative of the benzoxazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery . The benzoxazole core is a fused bicyclic aromatic structure known to be an isostere of nucleic acid bases, which allows its derivatives to interact effectively with biological systems . This specific compound features a tert -butyl substituent at the 2-position of the benzoxazole ring, which can influence its steric and electronic properties. Compounds based on the 2-aminobenzoxazole structure are described as potential therapeutic agents and have been investigated as various enzyme inhibitors, including proteases, chymase, butyrylcholinesterase, and topoisomerase II inhibitors . Furthermore, benzoxazole derivatives, in general, have demonstrated a wide range of pharmacological activities in research, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . Some benzoxazole derivatives have also been developed as positron emission tomography (PET) probes and find applications in materials science . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions; refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information. Store in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-tert-butyl-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMMPJQSGONHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Methodologies

Recent advancements in synthesizing benzoxazole derivatives, including 2-(tert-butyl)benzo[d]oxazol-6-amine, have been reported. These methodologies often utilize 2-aminophenol as a starting material, which reacts with various substrates under specific conditions to yield high-purity products.

  • Catalytic Approaches :
    • A study introduced a magnetic solid acid nanocatalyst for synthesizing benzoxazoles from 2-aminophenol and aldehydes, achieving yields of 79–89% under mild conditions .
    • Another method employed a solvent-free grinding technique to produce benzoxazole derivatives with yields ranging from 87% to 96% in under two minutes .
  • Green Chemistry :
    • Several synthetic routes have been developed that emphasize eco-friendliness and efficiency. For example, using mesoporous titania-alumina mixed oxide as a catalyst allows for reactions at lower temperatures and shorter times, enhancing sustainability .

Biological Activities

The biological activities of this compound and its derivatives are extensive. They exhibit a range of pharmacological effects, making them valuable in therapeutic applications.

  • Anti-inflammatory Properties :
    • Compounds derived from benzoxazole structures have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and IL-1β. For instance, specific derivatives were found to reduce mRNA expression levels of these cytokines in vitro and in vivo without hepatotoxicity .
  • Cytotoxicity Against Cancer Cells :
    • Research indicates that certain benzoxazole derivatives possess cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The presence of specific functional groups enhances this activity .
  • Sphingosine-1-phosphate Receptor Modulation :
    • Some studies have highlighted the potential of aminobenzoxazole derivatives as inhibitors of sphingosine-1-phosphate (S1P) release, which is crucial for treating conditions like multiple sclerosis and ulcerative colitis .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of novel benzoxazole compounds, researchers synthesized various derivatives and tested their ability to inhibit cytokine expression in human keratinocyte cells. The results indicated that compounds with tert-butyl substitutions exhibited potent anti-inflammatory effects, significantly lowering IL-6 and IL-1β mRNA expression levels when induced by lipopolysaccharides (LPS) .

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of benzoxazole acetic acid derivatives on cancer cell lines. The study revealed that modifications at specific positions on the benzoxazole ring could enhance cytotoxicity against MCF-7 and HCT-116 cells, suggesting potential pathways for developing new anticancer agents .

Mechanism of Action

The mechanism by which 2-(tert-Butyl)benzo[d]oxazol-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(tert-Butyl)benzo[d]oxazol-6-amine with key analogs, focusing on structural features, physicochemical properties, and applications.

Compound Name Substituents CAS Number Molecular Weight (g/mol) Purity (%) Key Applications/Notes
This compound 2-tert-butyl, 6-NH₂ 1152527-60-0 204.27 97 R&D intermediate; steric modulation
2-Methylbenzo[d]oxazol-6-amine 2-methyl, 6-NH₂ 5676-60-8 148.16 N/A Pharmaceutical synthesis; smaller substituent
2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride 2-(3-Cl-C₆H₄), 6-NH₂ Not available N/A N/A Experimental use; halogenated derivative
2-(4-Aminophenyl)benzo[d]oxazol-6-amine 2-(4-NH₂-C₆H₄), 6-NH₂ 16363-53-4 239.27 N/A Potential dual-functional linker
4-Methoxybenzo[d]oxazole 4-OCH₃ 2192753-32-5 149.15 95 Fluorescent probes; electronic modulation

Key Observations:

Substituent Effects: The tert-butyl group in this compound introduces significant steric hindrance compared to smaller groups like methyl (in 2-Methylbenzo[d]oxazol-6-amine) . This bulkiness may reduce unwanted side reactions in synthetic routes, such as nucleophilic substitutions. Amino-phenyl substituents (e.g., 2-(4-Aminophenyl)) introduce additional functional groups for conjugation, making them suitable for coordination chemistry or polymer synthesis .

Synthetic Utility: and highlight benzo[d]oxazol-6-amine derivatives as intermediates in thieno[3,2-d]pyrimidine synthesis, a class of kinase inhibitors. The tert-butyl variant’s stability may favor such multistep reactions . In contrast, 4-Methoxybenzo[d]oxazole (CAS 2192753-32-5) is used in materials science due to its electron-donating methoxy group, which alters fluorescence properties .

Safety and Handling: Limited toxicity data exist for this compound. However, structurally related compounds like N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine lack comprehensive toxicity profiles, underscoring the need for cautious handling by trained professionals .

Commercial Availability :

  • This compound is priced at ¥3,555/250 mg (97% purity), reflecting its niche R&D use. Comparatively, 3-Methylbenzo[d]oxazole-2(3H)-thione (¥4,460/1g) may have broader industrial applications .

Biological Activity

2-(tert-Butyl)benzo[d]oxazol-6-amine is a compound belonging to the benzoxazole family, characterized by its fused bicyclic structure which combines benzene and oxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C${13}$H${14}$N$_{2}$O, with a molecular weight of approximately 226.26 g/mol. The presence of the tert-butyl group significantly influences its chemical behavior and biological interactions.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzoxazole compounds exhibit significant anti-inflammatory properties. In one study, compounds similar to this compound were shown to inhibit the expression of inflammatory cytokines such as IL-1β and IL-6 in vitro .

Key Findings:

  • Inhibition of Cytokines: Compounds with tert-butyl substitutions demonstrated potent inhibition of IL-1β and IL-6 mRNA expression.
  • In Vivo Studies: In vivo tests indicated that selected compounds reduced mRNA levels of inflammatory markers without inducing hepatotoxicity .

3. Anticancer Properties

Benzoxazole derivatives, including this compound, have been investigated for their anticancer potential. Studies indicate that certain compounds in this class can selectively target cancer cells while sparing normal cells.

Case Study:
In a study focusing on similar benzoxazole derivatives, it was found that these compounds exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes linked to cancer progression, suggesting a role in blocking pathways critical for tumor growth.

Structure–Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is influenced by their structural features. The presence of substituents like the tert-butyl group can enhance solubility and binding affinity to biological targets.

Comparison Table of Related Compounds:

Compound NameStructural FeaturesBiological Activity
2-Methylbenzo[d]oxazol-6-amineMethyl instead of tert-butylVaries in reactivity
6-Bromo-N-(tert-butyl)benzo[d]oxazol-2-amineBromine substituentEnhanced electrophilicity
4-AminophenylbenzoxazoleAmino group at para positionDifferent activity profile

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(tert-Butyl)benzo[d]oxazol-6-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced using tert-butyl halides under basic conditions (e.g., NaH in THF at reflux) . Yield optimization often involves adjusting solvent polarity (e.g., THF/water mixtures) and reaction time (1–2 hours at reflux) to minimize side reactions like hydrolysis of the oxazole ring. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~29 ppm (¹³C). The aromatic protons in the benzo[d]oxazole ring show splitting patterns consistent with substitution at the 6-position .
  • ESI–MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical mass (C₁₁H₁₄N₂O). Fragmentation patterns (e.g., loss of tert-butyl group, m/z ~57) confirm structural integrity .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves and safety goggles to avoid skin/eye contact. In case of exposure, rinse affected areas with copious water for 15 minutes. Use fume hoods for synthesis steps involving volatile solvents (e.g., THF). No specific toxicity data are reported, but treat as a potential irritant based on structural analogs .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the cytotoxicity of benzo[d]oxazol-6-amine derivatives in HepG2 cells?

  • Methodological Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability. Comparative studies show that derivatives like N-(tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) exhibit IC₅₀ values <10 µM against HepG2 cells. Mechanistically, the substituent stabilizes interactions with hydrophobic pockets in apoptosis-related proteins (e.g., Bcl-2), as confirmed via Western blotting .

Q. How should researchers address discrepancies in cytotoxicity data across different substituted benzo[d]oxazol-6-amine derivatives?

  • Methodological Answer : Contradictions often arise from variations in substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) may enhance cytotoxicity by increasing electrophilicity, while bulky groups (e.g., tert-butyl) improve bioavailability. To resolve discrepancies:

  • Perform dose-response assays with standardized cell lines (e.g., HepG2).
  • Use molecular docking to correlate substituent effects with binding affinity to targets like Caspase-3 .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with DNA topoisomerase II?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions using AMBER or GROMACS. The tert-butyl group shows stable van der Waals interactions with nonpolar residues (e.g., Leu503).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the oxazole ring for hydrogen bonding with Topo II active sites .

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